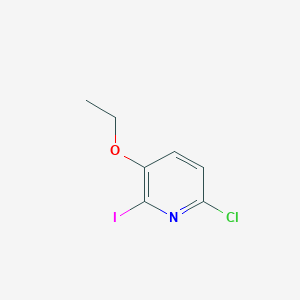

6-Chloro-3-ethoxy-2-iodopyridine

Descripción general

Descripción

6-Chloro-3-ethoxy-2-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family Pyridine derivatives are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and material sciences

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethoxy-2-iodopyridine typically involves halogenation and etherification reactions One common method is the halogen-metal exchange reaction followed by iodination

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and etherification processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-3-ethoxy-2-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Coupling Products: The major products are biaryl or diaryl compounds formed through cross-coupling reactions.

Aplicaciones Científicas De Investigación

6-Chloro-3-ethoxy-2-iodopyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.

Industry: It is utilized in the production of advanced materials and as a precursor in the synthesis of functionalized pyridine derivatives.

Mecanismo De Acción

The mechanism of action of 6-Chloro-3-ethoxy-2-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-3-methoxy-2-iodopyridine

- 6-Chloro-3-ethoxy-2-bromopyridine

- 6-Chloro-3-ethoxy-2-fluoropyridine

Uniqueness

6-Chloro-3-ethoxy-2-iodopyridine is unique due to the combination of chlorine, ethoxy, and iodine substituents on the pyridine ring. This specific arrangement of substituents imparts distinct reactivity and properties, making it valuable for targeted synthesis and applications in various fields.

Actividad Biológica

6-Chloro-3-ethoxy-2-iodopyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound exhibits significant reactivity due to its halogenated structure, which facilitates various biochemical reactions. It serves as a substrate in halogenation reactions and participates in the synthesis of iodinated pyridine derivatives. These derivatives are valuable in drug development and have shown promise in targeting specific biological pathways.

2. Cellular Effects

The compound influences cellular processes by modulating signaling pathways. Research indicates that it can alter the activity of kinases and phosphatases, leading to changes in gene expression related to oxidative stress responses. This modulation can affect cell survival and proliferation, highlighting its potential as a therapeutic agent.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Gene Expression | Alters expression related to oxidative stress |

| Cell Survival | Enhances survival at low doses; toxic at high doses |

| Metabolic Impact | Affects metabolic pathways by increasing reactive oxygen species |

The mechanism of action involves binding interactions with various biomolecules. The compound can inhibit or activate enzymes by interacting with their active sites, thereby altering their catalytic activities. Additionally, it affects gene transcription by interacting with transcription factors.

Case Study: Enzyme Interaction

In a study examining the interaction of this compound with cytochrome P450 enzymes, it was found that the compound enhances the oxidative metabolism of certain substrates, leading to increased production of metabolites associated with oxidative stress .

4. Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound are dosage-dependent. At low concentrations, it promotes beneficial cellular functions; however, at elevated levels, it exhibits cytotoxic effects leading to cell death and tissue damage.

Table 2: Dosage Response Overview

| Dosage Range | Effect |

|---|---|

| Low Dose (<10 µM) | Cell survival enhancement |

| Moderate Dose (10-50 µM) | No significant effect |

| High Dose (>50 µM) | Cytotoxicity and tissue damage |

5. Metabolic Pathways

The compound is involved in several metabolic pathways, particularly those mediated by cytochrome P450 enzymes. It influences metabolic flux and alters key metabolite levels, contributing to oxidative stress within cells.

6. Transport and Distribution

This compound is transported into cells via passive diffusion and active transport mechanisms. Once inside the cell, it binds to proteins and other biomolecules, affecting its localization and biological activity.

7. Research Findings and Applications

Recent studies have explored the potential therapeutic applications of this compound in drug discovery. Its ability to modulate specific biological targets makes it a candidate for developing treatments for various diseases, including cancer and infectious diseases.

Table 3: Potential Applications

| Application Area | Description |

|---|---|

| Drug Discovery | Candidate for developing new therapeutic agents |

| Cancer Treatment | Potential to target cancer cell signaling pathways |

| Infectious Disease | Exploration as an antiviral agent |

Propiedades

IUPAC Name |

6-chloro-3-ethoxy-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQUNDZYQGNOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.